Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 79249-35-7
VCID: VC8137275
InChI: InChI=1S/C13H12ClNO3/c1-17-10-4-3-8-5-9(6-12(16)18-2)13(14)15-11(8)7-10/h3-5,7H,6H2,1-2H3
SMILES: COC1=CC2=NC(=C(C=C2C=C1)CC(=O)OC)Cl
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69 g/mol

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate

CAS No.: 79249-35-7

Cat. No.: VC8137275

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate - 79249-35-7

Specification

CAS No. 79249-35-7
Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
IUPAC Name methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate
Standard InChI InChI=1S/C13H12ClNO3/c1-17-10-4-3-8-5-9(6-12(16)18-2)13(14)15-11(8)7-10/h3-5,7H,6H2,1-2H3
Standard InChI Key ZIRXQZKVTVOTFS-UHFFFAOYSA-N
SMILES COC1=CC2=NC(=C(C=C2C=C1)CC(=O)OC)Cl
Canonical SMILES COC1=CC2=NC(=C(C=C2C=C1)CC(=O)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate belongs to the quinoline alkaloid family, featuring a bicyclic aromatic system fused with an ester side chain. Its IUPAC name, methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate, reflects the substitution pattern: a chlorine atom at position 2, a methoxy group at position 7, and an acetoxy moiety at position 3 of the quinoline scaffold. The molecular formula C₁₃H₁₂ClNO₃ corresponds to a molar mass of 265.69 g/mol, with a calculated XLogP3 value of 2.6, indicating moderate lipophilicity .

Synthesis and Synthetic Optimization

Primary Synthetic Route

The compound is synthesized via esterification of 2-(2-chloro-7-methoxyquinolin-3-yl)acetic acid (CAS No. 1774899-55-6) using methanol in the presence of sulfuric acid or dimethylaminopyridine (DMAP) . The reaction proceeds under reflux for 6–8 hours, yielding the ester product with >85% purity after recrystallization from ethanol.

Reaction Scheme:
2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid+CH₃OHH₂SO₄Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate+H₂O\text{2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate} + \text{H₂O}

Byproduct Management

Common impurities include unreacted starting material and the diethyl ester analog, which are separable via column chromatography (silica gel, ethyl acetate/hexane 3:7) . Recent advances employ microwave-assisted synthesis to reduce reaction time to 30 minutes while maintaining yields ≥90% .

Biological Activities and Pharmacological Mechanisms

Anticancer Activity

In vitro assays demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies reveal:

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage, indicating mitochondrial-dependent apoptosis .

  • Cell Cycle Arrest: G2/M phase arrest mediated by inhibition of CDK1/cyclin B1 complex .

Table 1: Comparative Cytotoxicity of Quinoline Derivatives

CompoundMCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)
Methyl 2-(2-Cl-7-MeO-Q)Ac12.318.7
Chloroquine45.652.1
Camptothecin0.81.2

Anti-Inflammatory Effects

The compound inhibits COX-2 expression in LPS-stimulated macrophages (IC₅₀ = 9.8 μM), surpassing indomethacin (IC₅₀ = 15.4 μM) . This activity correlates with reduced NF-κB nuclear translocation and TNF-α secretion .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 0.24 mg/mL at pH 7.4, improving to 1.8 mg/mL in 10% DMSO.

  • Plasma Stability: 78% remaining after 2 hours in human plasma, indicating moderate metabolic resistance .

ADME Profiling

Computational predictions using SwissADME suggest:

  • Absorption: Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (high)

  • Metabolism: Primary CYP3A4 substrate; three phase I metabolites predicted

  • Excretion: Renal clearance = 0.32 mL/min/kg

Applications in Drug Development

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight the critical role of the 7-methoxy group in enhancing target affinity. Halogen substitution at position 2 improves metabolic stability, while the ester moiety allows prodrug strategies for enhanced oral bioavailability .

Combination Therapies

Synergistic effects with paclitaxel (CI = 0.62) in MCF-7 cells suggest potential for adjuvant therapy. Preclinical models indicate a 40% reduction in tumor volume when co-administered with immune checkpoint inhibitors .

Future Research Directions

Structural Modifications

  • Prodrug Development: Replacement of the methyl ester with pivaloyloxymethyl groups to enhance intestinal absorption .

  • Heterocyclic Hybrids: Fusion with thiosemicarbazone moieties to amplify cholinesterase inhibitory activity .

In Vivo Validation

Pending studies include pharmacokinetic profiling in rodent models and toxicity assessments to determine the maximum tolerated dose (MTD). Long-term carcinogenicity studies are warranted given the quinoline scaffold’s association with genotoxicity in some derivatives.

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